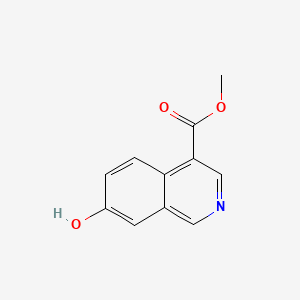

Methyl 7-hydroxyisoquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 7-hydroxyisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-6-12-5-7-4-8(13)2-3-9(7)10/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCBSFSVPURFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CC2=CN=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 2: Decarboxylation to 7-Bromoquinoline-4-Carboxylic Acid

Reactants : Intermediate from Step 1, nitrobenzene.

Conditions : Heated at 200–210°C under reflux for 45 minutes.

Key Process : Gas evolution during heating indicates decarboxylation. Post-reaction, the mixture is filtered through kieselguhr and washed with diethyl ether.

Step 3: Esterification to Methyl 7-Bromoquinoline-4-Carboxylate

Reactants : 7-Bromoquinoline-4-carboxylic acid, methanol, thionyl chloride.

Conditions : Reflux overnight with periodic thionyl chloride supplementation.

Yield : 80.5% after extraction with ethyl acetate and sodium bicarbonate washing.

Step 4: Buchwald–Hartwig Amination

Reactants : Methyl 7-bromoquinoline-4-carboxylate, cesium carbonate, NHBoc, Xantphos, palladium acetate.

Conditions : Reflux in 1,4-dioxane under nitrogen for 3 hours.

Yield : 98.0% after column chromatography (PE:EA = 5:1).

Step 5: Deprotection to Methyl 7-Aminoquinoline-4-Carboxylate

Reactants : Boc-protected intermediate, concentrated HCl in methanol.

Conditions : Stirring at 50°C for 2 hours.

Yield : 94.7% after pH adjustment with ammonia.

Step 6: Diazotization and Hydroxylation

Reactants : Methyl 7-aminoquinoline-4-carboxylate, sodium nitrite, sulfuric acid.

Conditions : Diazotization at 0°C, followed by hydrolysis in boiling 10% HSO.

Yield : 81.4% after pH adjustment and filtration.

Step 7: Saponification to this compound

Reactants : Methyl 7-hydroxyquinoline-4-carboxylate, 10% NaOH.

Conditions : Heated at 60°C for 3 hours, followed by acidification with 2M HCl.

Yield : High purity confirmed via drying and filtration.

Advantages :

-

Avoids expensive catalysts (e.g., palladium in earlier steps is reused).

-

Scalable for industrial production due to straightforward purification.

Limitations :

-

Requires handling toxic reagents (e.g., nitrobenzene, thionyl chloride).

Alternative Route via Alkaline Cyclization

A secondary method, adapted from isoquinoline-1,3-dione syntheses, involves cyclization of 2-methoxycarbonyl-2-(2-methoxycarbonylphenyl)acetamide under alkaline conditions:

Reaction Setup

Reactants : Acetamide derivative, NaOH or KOH.

Conditions : Reflux in aqueous or alcoholic medium.

Key Insight : The reaction proceeds via intramolecular cyclization, forming the isoquinoline core.

Esterification and Isolation

Post-Cyclization : The intermediate is treated with methanol and sulfuric acid to esterify the carboxylic acid group.

Yield : Quantitative cyclization reported, though esterification yields are unspecified.

Advantages :

-

Rapid cyclization step (<1 hour).

-

Minimal purification required.

Limitations :

-

Limited documentation specific to this compound.

Comparative Analysis of Methods

Critical Considerations in Synthesis

Purification Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted isoquinoline compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

Methyl 7-hydroxyisoquinoline-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 7-hydroxyisoquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

- CAS : 1455091-10-7 | Molecular Weight : 295.29 g/mol

- This analog replaces the hydroxyl group at position 7 with a phenoxy group and shifts the ester to position 3. Its synthesis involves multi-step reactions with catalysts like methyl potassium salt and KI .

- Key Difference: Higher molecular weight (295.29 vs. 203.19) and altered electronic effects due to the phenoxy group .

Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate

- Molecular Weight : ~245 g/mol (estimated)

- Features a methoxy group at position 7 and an ethyl ester at position 3. Spectral data (¹H NMR: δ 3.81 for OCH₃) distinguishes it from the target compound’s hydroxyl signature .

- Key Difference : Methoxy substituent vs. hydroxyl group, impacting polarity and biological interactions .

Methyl 7-Chloro-4-hydroxyquinoline-2-carboxylate

- CAS: Not provided | Molecular Weight: ~253.65 g/mol

- A quinoline (vs. isoquinoline) derivative with a chlorine atom at position 5. Its ¹H NMR profile includes distinct aromatic proton shifts due to chlorine’s electron-withdrawing effects .

- Key Difference: Quinoline scaffold vs. isoquinoline, altering ring geometry and electronic properties .

Physicochemical Properties

Notes:

Spectral Data Comparisons

Infrared Spectroscopy (IR)

- This compound: Expected C=O ester stretch ~1730 cm⁻¹ (similar to analogs) and O-H stretch ~3433 cm⁻¹ .

- Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: C=O ester at 1731 cm⁻¹ and quinone C=O at 1677 cm⁻¹ .

- Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate: C=O ester ~1700 cm⁻¹ and methoxy C-O ~1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

- This compound: Anticipated aromatic proton shifts at δ 6.2–7.5 (similar to isoquinoline cores) .

- Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate: δ 3.81 (OCH₃), δ 4.04 (COOCH₃) .

- Methyl 7-(4-methoxyphenylamino)-...carboxylate: δ 6.23 (7-H), δ 7.48 (aromatic protons) .

Biological Activity

However, I can provide some general information about related isoquinoline compounds that may be relevant:

Potential Biological Activities

Isoquinoline derivatives like Methyl 7-hydroxyisoquinoline-4-carboxylate are known to exhibit a range of biological activities:

- Enzyme inhibition: These compounds can inhibit certain enzymes, affecting various biochemical processes.

- Antiviral properties: Some isoquinoline-based compounds have shown promise in inhibiting viral enzymes, particularly those of HIV .

- Anticancer potential: Research is ongoing to explore therapeutic effects against cancer.

- Antimicrobial activity: Related compounds have demonstrated activity against various bacterial strains .

Structural Considerations

The specific substitution pattern on the isoquinoline ring of this compound likely imparts distinct chemical and biological properties compared to similar compounds. The presence of the hydroxy group at position 7 and the methyl carboxylate at position 4 may influence its interactions with biological targets.

Research Applications

This compound and its analogs are used in various scientific research contexts:

- As building blocks for synthesizing more complex organic molecules

- In studies of enzyme inhibition mechanisms

- For exploring potential therapeutic applications, particularly in cancer and neurodegenerative diseases

Limitations and Future Research

Without specific studies on this compound, it's challenging to provide detailed biological activity data. Further research would be needed to elucidate its precise mechanisms of action, efficacy, and potential therapeutic applications.

To gain more insights into this compound's biological activity, researchers could:

- Conduct in vitro enzyme inhibition assays

- Perform cell-based screening for various biological activities

- Investigate structure-activity relationships with similar compounds

- Explore potential interactions with specific molecular targets using computational methods

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Methyl 7-hydroxyisoquinoline-4-carboxylate, and how are they applied?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the positions of the hydroxyl and methoxycarbonyl groups. Mass spectrometry (MS) provides molecular weight validation via molecular ion peaks. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity, with retention factors compared to standards .

- Data Interpretation : In NMR, coupling patterns and chemical shifts (e.g., δ ~10 ppm for hydroxyl protons) confirm substituent positions. MS fragmentation patterns align with the molecular formula (C₁₁H₉NO₃) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

Cyclization of Precursors : Reacting substituted anthranilic acid derivatives with acetylenic ketones under acidic conditions to form the isoquinoline core.

Esterification : Introducing the methoxycarbonyl group via Fischer esterification using methanol and catalytic sulfuric acid.

Selective Protection/Deprotection : Protecting hydroxyl groups during synthesis to prevent unwanted side reactions .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like over-esterified derivatives .

Q. How is the purity of this compound validated in academic research?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity, often exceeding 95% as per supplier specifications .

- Melting Point Analysis : Sharp melting points (e.g., ~182–185°C for structurally similar compounds) indicate crystallinity and purity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (C: 64.39%, H: 4.42%, N: 6.83%) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX improve structural accuracy for this compound derivatives?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.

- Refinement with SHELXL : Apply anisotropic displacement parameters and refine hydrogen positions using riding models. Validate geometry with PLATON to detect disorders or twinning .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodology :

Multi-Technique Cross-Validation : Compare NMR-derived torsion angles with SC-XRD results.

Computational Modeling : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and compare with experimental data.

Dynamic Effects Analysis : Use variable-temperature NMR to assess conformational flexibility impacting crystallographic snapshots .

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Catalysis : Employ palladium catalysts for coupling reactions or acid-tolerant enzymes for selective esterification.

- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, pressure, and reagent ratios .

Q. What computational methods predict the reactivity of this compound in biological systems?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like cytochrome P450.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic pathways based on logP (~2.03) and PSA (~59.42 Ų) .

- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models elucidate electron transfer mechanisms during hydroxylation .

Tables for Key Data

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | Elemental Analysis |

| Molecular Weight | 203.19 g/mol | MS |

| Melting Point (analogue) | 182–185°C | SC-XRD |

| logP | ~2.03 | Computational |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.